molecular formula C5H8F3NO3 B13529919 Methyl O-(trifluoromethyl)-L-serinate

Methyl O-(trifluoromethyl)-L-serinate

Cat. No.: B13529919
M. Wt: 187.12 g/mol
InChI Key: TXBYNCPRRIBRFF-VKHMYHEASA-N
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Description

Methyl O-(trifluoromethyl)-L-serinate is a compound that features a trifluoromethyl group attached to the serine amino acid. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is attached to. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl O-(trifluoromethyl)-L-serinate typically involves the introduction of the trifluoromethyl group into the serine molecule. One common method is the nucleophilic trifluoromethylation, where a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) is used. The reaction conditions often involve the use of a base, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic trifluoromethylation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl O-(trifluoromethyl)-L-serinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce various trifluoromethylated derivatives .

Mechanism of Action

The mechanism of action of Methyl O-(trifluoromethyl)-L-serinate involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the electronic properties of the molecule, enhancing its binding affinity to specific targets. The pathways involved often include modifications to protein structures and interactions with enzymes .

Comparison with Similar Compounds

Methyl O-(trifluoromethyl)-L-serinate can be compared with other trifluoromethylated compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the serine amino acid, providing a versatile building block for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C5H8F3NO3

Molecular Weight

187.12 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate

InChI

InChI=1S/C5H8F3NO3/c1-11-4(10)3(9)2-12-5(6,7)8/h3H,2,9H2,1H3/t3-/m0/s1

InChI Key

TXBYNCPRRIBRFF-VKHMYHEASA-N

Isomeric SMILES

COC(=O)[C@H](COC(F)(F)F)N

Canonical SMILES

COC(=O)C(COC(F)(F)F)N

Origin of Product

United States

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